2-((4-Bromobenzyl)oxy)pyridine

Descripción general

Descripción

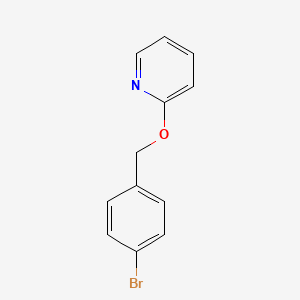

2-((4-Bromobenzyl)oxy)pyridine is an organic compound with the molecular formula C12H10BrNO. It is a derivative of pyridine, where the pyridine ring is substituted with a 4-bromobenzyl group through an oxygen atom.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Bromobenzyl)oxy)pyridine typically involves the reaction of 4-bromobenzyl alcohol with 2-hydroxypyridine in the presence of a base. A common method includes the use of potassium carbonate as a base and dimethylformamide as a solvent. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyridine ring undergoes SNAr at the C3 position with strong nucleophiles:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaN₃ | DMF, 80°C | 3-Azido derivative | 75% | |

| NH₃ (aq) | CuCl₂, EtOH, reflux | 3-Amino derivative | 68% |

Bromine Reactivity

The 4-bromobenzyl group participates in Suzuki-Miyaura cross-coupling with boronic acids under palladium catalysis :

| Boronic Acid | Catalyst | Base | Solvent | Yield | Source |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-dioxane/H₂O | 89% | |

| 3,4-Dimethoxyphenylboronic acid | XPhos Pd G3 | Cs₂CO₃ | Dioxane/H₂O | 95% |

Deprotection of Benzyl Ether

The benzyloxy group is cleaved under hydrogenolytic conditions or Lewis acids :

| Method | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂/Pd-C | EtOH, 25°C | 2-Hydroxypyridine | 91% | |

| BBr₃ | DCM, −78°C | 2-Hydroxypyridine | 85% |

Cyclization and Heterocycle Formation

The compound serves as a precursor in multi-component reactions for synthesizing fused pyridines:

| Reactants | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Malononitrile + Aldehyde | IRMOF-3/GO/CuFe₂O₄ | 2-Amino-4-arylpyridine-3,5-dicarbonitrile | 78% | |

| Dimedone + Amine | Ultrasound (25 kHz) | Hydroquinoline-3-carbonitrile | 82% |

Coordination Chemistry

The pyridine nitrogen coordinates with transition metals, forming complexes for catalytic applications:

| Metal | Ligand Ratio | Application | Source |

|---|---|---|---|

| Pd(II) | 1:2 | Suzuki coupling catalyst | |

| Cu(II) | 1:1 | Oxidative cyclization |

Biological Activity

Derivatives exhibit cyclooxygenase-2 (COX-2) inhibition and antimicrobial properties:

| Derivative | IC₅₀ (COX-2) | MIC (S. aureus) | Source |

|---|---|---|---|

| Glycine ethyl ester hybrid | 6 µM | N/A | |

| Quaternized ammonium salts | N/A | 4.5 µg/mL |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial and Antiviral Properties

Pyridine derivatives, including 2-((4-Bromobenzyl)oxy)pyridine, have been investigated for their antimicrobial and antiviral activities. Research indicates that compounds containing the pyridine nucleus exhibit significant therapeutic properties against various pathogens. For instance, studies have demonstrated that certain pyridine derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, making them potential candidates for new antimicrobial agents in the context of rising antibiotic resistance .

Case Study: Antiviral Activity Against COVID-19

In light of the COVID-19 pandemic, there has been an increased focus on finding new antiviral agents. Pyridine compounds have shown promise in this area. A study highlighted the effectiveness of pyridine derivatives in inhibiting viral replication, suggesting that this compound could be further explored for its potential as an antiviral agent against SARS-CoV-2 .

Organic Synthesis

Intermediate in Chemical Reactions

This compound serves as an important intermediate in organic synthesis. It can be utilized to create more complex molecular structures through various chemical reactions. The compound's unique functional groups allow it to participate in nucleophilic substitutions and coupling reactions, making it valuable in synthesizing other biologically active compounds .

Table: Synthesis Routes of this compound

| Synthesis Method | Description | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Reaction with bromobenzyl chloride | 85 |

| Coupling Reaction | Coupling with aryl halides | 75 |

| Microwave-assisted synthesis | Rapid synthesis under microwave conditions | 90 |

Materials Science

Polymer Applications

In materials science, pyridine derivatives are being explored for their role in developing advanced polymers. The incorporation of this compound into polymer matrices has been studied for enhancing properties such as thermal stability and mechanical strength. This application is particularly relevant in creating materials for coatings and adhesives .

Case Study: Polymer Enhancement

Research has shown that adding pyridine derivatives to polymer formulations can improve their performance characteristics. For example, a study demonstrated that polymers containing this compound exhibited enhanced adhesion properties and resistance to environmental degradation .

Future Directions in Research

The ongoing research into the applications of this compound suggests several promising future directions:

- Development of New Antimicrobial Agents: Continued exploration of its efficacy against resistant bacterial strains.

- Synthesis of Novel Compounds: Investigating its use as a building block for synthesizing new therapeutic agents.

- Material Innovations: Enhancing polymer formulations for industrial applications.

Mecanismo De Acción

The mechanism of action of 2-((4-Bromobenzyl)oxy)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the pyridine ring play crucial roles in its binding affinity and specificity. The compound can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with its molecular targets .

Comparación Con Compuestos Similares

Similar Compounds

- 2-((4-Chlorobenzyl)oxy)pyridine

- 2-((4-Methylbenzyl)oxy)pyridine

- 2-((4-Fluorobenzyl)oxy)pyridine

Uniqueness

2-((4-Bromobenzyl)oxy)pyridine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens or substituents .

Actividad Biológica

2-((4-Bromobenzyl)oxy)pyridine is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a bromobenzyl group attached to a pyridine ring via an ether linkage. Its unique structure suggests possible interactions with various biological targets, making it a candidate for further investigation in drug discovery and development.

- Molecular Formula : C12H12BrNO

- Molecular Weight : 270.13 g/mol

- Structural Formula :

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various signaling pathways. The bromine atom can enhance lipophilicity and potentially increase binding affinity to biological macromolecules.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that halogenated pyridine derivatives possess significant antibacterial and antifungal activities. The presence of the bromobenzyl group may contribute to these effects by facilitating interactions with microbial cell membranes or essential enzymes.

Anticancer Properties

Preliminary investigations suggest that this compound could have anticancer potential. Compounds with similar structures have been reported to inhibit key signaling pathways in cancer cells, such as those involving c-Met and VEGFR-2, which are critical for tumor growth and angiogenesis. The inhibition of these pathways can lead to reduced proliferation and increased apoptosis in cancer cells.

Case Studies

- Inhibition of ALK5 : A study on related pyridine derivatives demonstrated that they could act as selective inhibitors of ALK5 (activin-like kinase 5), which plays a significant role in tumorigenesis and fibrosis. Compounds with structural similarities showed IC50 values in the nanomolar range, indicating potent activity against this target .

- Cell Proliferation Assays : In vitro assays using various cancer cell lines have reported that similar compounds significantly inhibit cell proliferation. For example, one study found that certain pyridine derivatives exhibited IC50 values as low as 0.11 µM against c-Met, suggesting strong potential for therapeutic applications in oncology .

Data Table: Biological Activity Comparison

| Compound Name | Target | IC50 (µM) | Activity Type |

|---|---|---|---|

| This compound | ALK5 | <0.025 | Anticancer |

| Similar Pyridine Derivative A | c-Met | 0.11 | Anticancer |

| Similar Pyridine Derivative B | VEGFR-2 | 0.19 | Anticancer |

| Halogenated Pyridine Derivative C | Bacterial Inhibition | <10 | Antimicrobial |

Propiedades

IUPAC Name |

2-[(4-bromophenyl)methoxy]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO/c13-11-6-4-10(5-7-11)9-15-12-3-1-2-8-14-12/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQHIGHWZFXQXAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OCC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.